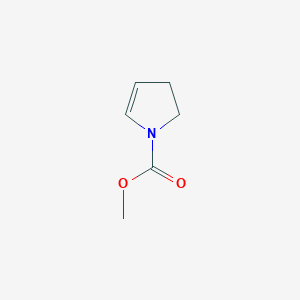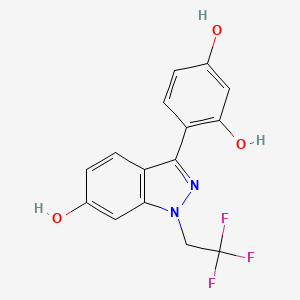
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester
Übersicht
Beschreibung
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyrroline, a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the condensation of pyrrole with dimethyl carbonate. This reaction typically requires a catalyst, such as iron (III) chloride, and is carried out under mild conditions to achieve good yields .
Industrial Production Methods: In industrial settings, the production of methyl 2-pyrroline-1-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-pyrroline-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be compared with other similar compounds, such as pyrrole, pyrrolidine, and indole derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications:
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
methyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2,4H,3,5H2,1H3 |
InChI-Schlüssel |
SWCRVYZJNHPQPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Benzyl(cyanomethyl)amino]butanoic acid](/img/structure/B8663519.png)




![3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B8663549.png)



![4-Methoxy-6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B8663576.png)
